molecular formula C16H12N4O4 B11162620 8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11162620
M. Wt: 324.29 g/mol
InChI Key: LWAXEGXUBXVIMJ-UHFFFAOYSA-N
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Description

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[c]chromen-6-one core structure with methoxy and tetrazolylmethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tetrazolylmethoxy group, in particular, may play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-5-(1H-tetrazol-1-yl)aniline: Shares the tetrazolyl group but differs in the core structure.

  • 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : Contains a similar tetrazolylmethoxy group but has a different heterocyclic core .

Uniqueness

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

8-methoxy-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C16H12N4O4/c1-22-9-2-4-11-12-5-3-10(23-8-15-17-19-20-18-15)7-14(12)24-16(21)13(11)6-9/h2-7H,8H2,1H3,(H,17,18,19,20)

InChI Key

LWAXEGXUBXVIMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O

Origin of Product

United States

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